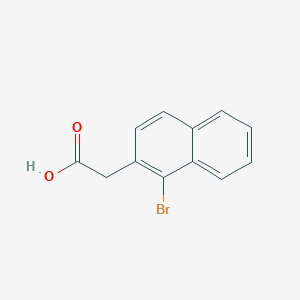
4-(3-methoxypropoxy)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2-carboxylic acid, also known as picolinic acid, is a type of pyridinecarboxylic acid . It’s an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of pyridine-2-carboxylic acid derivatives often involves multicomponent reactions . For example, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using pyridine-2-carboxylic acid as a green and efficient catalyst .Molecular Structure Analysis
The molecular structure of pyridine-2-carboxylic acid derivatives can be analyzed using various techniques. For example, the SMILES string for 4-Methoxy-pyridine-2-carboxylic acid is COc1ccnc(c1)C(O)=O .Chemical Reactions Analysis
Pyridine-2-carboxylic acid can act as an efficient catalyst in multi-component reactions . For example, it was used in the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine-2-carboxylic acid derivatives can be determined using various techniques. For example, 4-Methoxy-pyridine-2-carboxylic acid is a solid .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methoxypropoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with 3-methoxypropylamine followed by protection of the carboxylic acid group and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "3-methoxypropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is reacted with 3-methoxypropylamine in the presence of DCC and DMAP to yield the corresponding amide intermediate.", "Step 2: The carboxylic acid group of the amide intermediate is protected using Boc2O to yield the Boc-protected intermediate.", "Step 3: The Boc-protected intermediate is deprotected using TFA to yield the final product, 4-(3-methoxypropoxy)pyridine-2-carboxylic acid." ] } | |
Numéro CAS |
1184063-65-7 |
Nom du produit |
4-(3-methoxypropoxy)pyridine-2-carboxylic acid |
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.2 |
Pureté |
85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



